Bis-PEG13-NHS ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

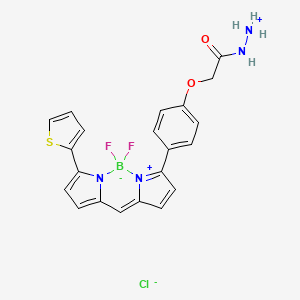

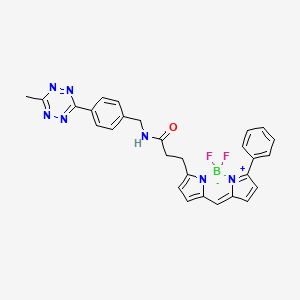

Bis-PEG13-NHS ester is a PEG derivative containing two NHS ester groups. The hydrophilic PEG spacer increases solubility in aqueous media. The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules. PEG Linkers may be useful in the development of antibody drug conjugates.

Scientific Research Applications

1. Drug Delivery and Anticancer Effect Enhancement

Bis-PEG13-NHS ester has been used in the conjugation with paclitaxel, an anticancer drug, to enhance its solubility and cytotoxicity. This conjugation has shown a significant increase in cytotoxicity compared to the non-conjugated drug, indicating its potential as an effective carrier for anticancer drugs (Khandare et al., 2006).

2. Bone-Targeted Imaging and Therapy

The this compound has applications in the synthesis of stable monomers and particles for bone-targeted imaging and therapy. These particles have dual functionalities: chelation to bone mineral and covalent attachment of dyes or drugs, exhibiting inhibition of hydroxyapatite formation and dissolution (Gluz et al., 2013).

3. Peptide Synthesis

In peptide synthesis, the coupling reaction involving NHS esters and amines can be performed under mild conditions, demonstrating the usefulness of NHS esters in the synthesis of dipeptides. This process is efficient and cost-effective, making it valuable in conventional drug production (Huang & Feng, 2016).

4. Photothermal Therapy and Dual-Modal Imaging

This compound-based nanohybrids have been developed for photothermal therapy and dual-modal imaging in cancer treatment. These nanohybrids exhibit excellent physiological stability, compatibility, and effectiveness in cancer cell ablation (Yang et al., 2018).

5. Hydrogel Formation and Cell Interactions

NHS esters like acrylate-PEG-NHS and acrylamide-PEG-isocyanate have been used in the formation of PEG-based hydrogels for regenerative medicine and drug delivery. Modification in PEG linker density on protein backbones has resulted in improved cell adhesion and spreading in bioactive hydrogels (Browning et al., 2013).

6. Synthesis of Polymerizable Molecules for Medical Applications

This compound contributes to the synthesis of methacrylic monomers bearing bisphosphonate. These compounds have potential applications in medicine and nanobiomaterial research, demonstrating the versatility of NHS esters in synthesizing biologically active compounds (Kachbi Khelfallah et al., 2015).

7. Hydrogel Formation for Water Treatment

This compound is involved in the synthesis of hydrogels for water treatment, particularly for dye removal from textile effluents. These hydrogels show significant improvement in swelling properties and anti-fungal properties, indicating their environmental applications (Dey et al., 2017).

Properties

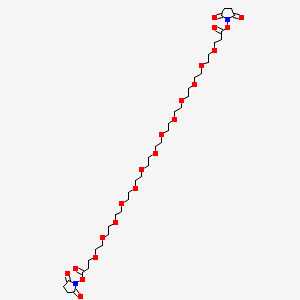

Molecular Formula |

C38H64N2O21 |

|---|---|

Molecular Weight |

884.92 |

IUPAC Name |

bis(2,5-dioxopyrrolidin-1-yl) 4,7,10,13,16,19,22,25,28,31,34,37,40-tridecaoxatritetracontanedioate |

InChI |

InChI=1S/C38H64N2O21/c41-33-1-2-34(42)39(33)60-37(45)5-7-47-9-11-49-13-15-51-17-19-53-21-23-55-25-27-57-29-31-59-32-30-58-28-26-56-24-22-54-20-18-52-16-14-50-12-10-48-8-6-38(46)61-40-35(43)3-4-36(40)44/h1-32H2 |

InChI Key |

OVDFFVRBNAHLOH-UHFFFAOYSA-N |

SMILES |

O=C(CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(ON1C(CCC1=O)=O)=O)ON(C(CC2)=O)C2=O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

Bis-PEG13-NHS ester |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]-N-prop-2-ynylpropanamide](/img/structure/B1192296.png)